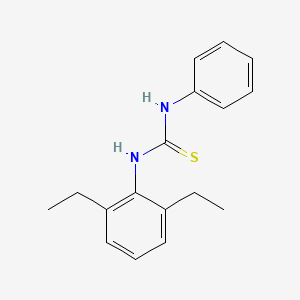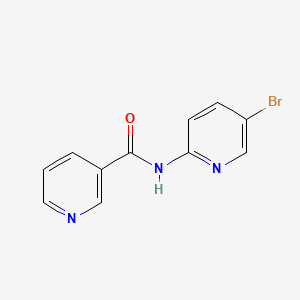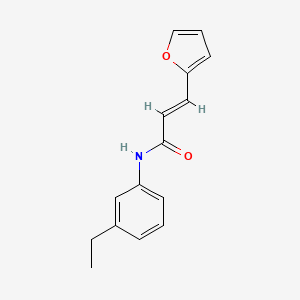![molecular formula C19H19N3O3 B5708124 3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)
3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide, commonly known as NPPB, is a chemical compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique properties and various applications.
Wirkmechanismus
NPPB inhibits ion channels and transporters by binding to specific sites on their surface and blocking their function. It has been shown to bind to the extracellular surface of chloride channels and potassium channels, preventing the movement of ions across the membrane. NPPB has also been shown to bind to the intracellular surface of sodium-calcium exchangers, preventing the exchange of sodium and calcium ions.
Biochemical and Physiological Effects:
NPPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. NPPB has also been shown to reduce the severity of inflammation and to improve the function of the cardiovascular system. Additionally, NPPB has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
NPPB has several advantages as a tool for scientific research. It is a potent and specific inhibitor of various ion channels and transporters, making it a valuable tool for studying their function. Additionally, NPPB is readily available and relatively inexpensive. However, NPPB has some limitations as well. It has been shown to have off-target effects on some ion channels and transporters, which can complicate the interpretation of results. Additionally, NPPB can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of NPPB in scientific research. One area of interest is the development of more specific inhibitors of ion channels and transporters. Additionally, NPPB could be used in combination with other drugs to enhance their efficacy or to reduce their side effects. Furthermore, NPPB could be used in the development of new therapies for various diseases, including cancer, inflammation, and cardiovascular disease.
Conclusion:
In conclusion, NPPB is a valuable tool for scientific research due to its unique properties and various applications. It is a potent and specific inhibitor of various ion channels and transporters and has been shown to have various biochemical and physiological effects. While NPPB has some limitations, it has several advantages as well. There are several future directions for the use of NPPB in scientific research, including the development of more specific inhibitors and the use of NPPB in combination with other drugs.
Synthesemethoden
NPPB can be synthesized by the reaction of 3-nitrophenylacrylic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields NPPB as a yellow solid with a melting point of 132-134°C.
Wissenschaftliche Forschungsanwendungen
NPPB has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been shown to inhibit chloride channels, calcium-activated potassium channels, and sodium-calcium exchangers. NPPB has also been used as a tool to study the mechanism of action of various drugs and to investigate the role of ion channels and transporters in physiological processes.
Eigenschaften
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-10-15-6-5-7-16(14-15)22(24)25)20-17-8-1-2-9-18(17)21-12-3-4-13-21/h1-2,5-11,14H,3-4,12-13H2,(H,20,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRKMNMXLDGPDD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)

![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)

![1-methyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5708115.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
